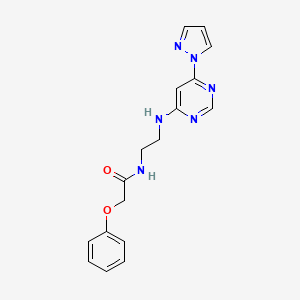

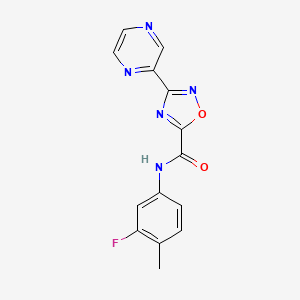

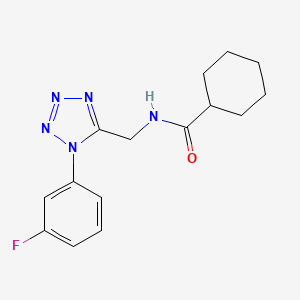

![molecular formula C22H19ClN8O3 B3013155 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone CAS No. 941887-77-0](/img/structure/B3013155.png)

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone is a complex organic molecule that is part of the pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines family . These compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrimidin-7-yl group attached to a piperazin-1-yl group, and a 2-chloro-5-nitrophenyl)methanone group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .科学的研究の応用

Chemical Synthesis and Reactions

Synthesis of Triazolo[4,5-d]pyrimidines and Related Compounds : The compound is part of a class of molecules that can be synthesized via various chemical reactions. For instance, Pokhodylo et al. (2010) explored transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis, indicating a pathway for the synthesis of related triazolopyrimidines (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Nucleophilic Addition Reactions : Albert and Pendergast (1972) described nucleophilic addition reactions involving v-triazolo[4,5-d]pyrimidines (8-azapurines), highlighting the chemical reactivity of such compounds in various contexts (Albert & Pendergast, 1972).

Synthesis of Piperazine and Triazole Derivatives : Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine, demonstrating the potential for creating derivatives of the core structure of the compound (Nagaraj, Srinivas, & Rao, 2018).

Biological and Medicinal Applications

Antimicrobial Activities : Bektaş et al. (2007) reported on the antimicrobial activities of new 1,2,4-Triazole derivatives, which may include structures similar to the compound , suggesting potential antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Potential Antihypertensive Agents : Bayomi et al. (1999) explored the synthesis of triazolopyrimidines as potential antihypertensive agents, indicating possible therapeutic applications of related compounds (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

5-HT2 Antagonist Activity : Watanabe et al. (1992) studied 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which included piperazine groups, for their 5-HT2 and alpha 1 receptor antagonist activity. This indicates potential applications in neuroscience and pharmacology (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Imaging Agents in Parkinson's Disease : Wang et al. (2017) synthesized a compound for use as a PET imaging agent in Parkinson's disease, which involves similar pyrimidine structures, suggesting the compound's potential use in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .

Pharmacokinetics

Triazole compounds, which this compound is a derivative of, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis in cells, likely through the mitochondrial pathway, accompanied by a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .

特性

IUPAC Name |

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN8O3/c23-18-7-6-16(31(33)34)12-17(18)22(32)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIYBRJXCOWNHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

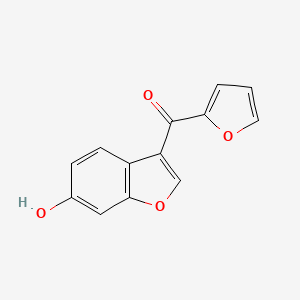

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)

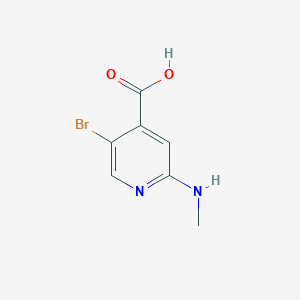

![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)

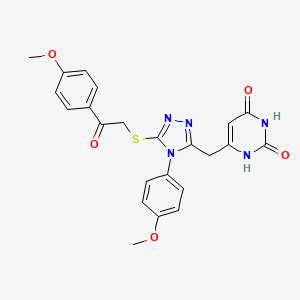

![3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B3013087.png)